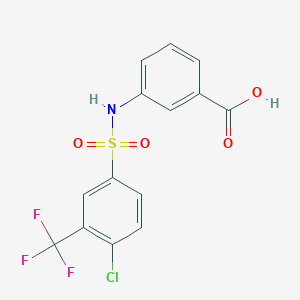

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid” is a chemical compound. It is derived from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is used as an intermediate in the production of pesticides and dyes .

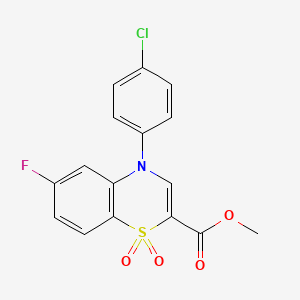

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoic acid group, a sulfonamide group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The InChI code for this compound is 1S/C14H9ClF3NO4S/c15-12-6-5-10 (7-11 (12)14 (16,17)18)24 (22,23)19-9-3-1-8 (2-4-9)13 (20)21/h1-7,19H, (H,20,21) .Wissenschaftliche Forschungsanwendungen

Synthesis and Bio-Potency

Some 4-(substituted phenylsulfonamido)benzoic acids, which include structures similar to 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid, have been synthesized using a fly-ash:H3PO3 nano catalyst under ultrasound irradiation conditions. These compounds exhibit high yields and have been characterized by their physical constants, analytical, and spectroscopic data. Their antimicrobial activities were assessed using the Bauer-Kirby disc diffusion method, indicating potential applications in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Transformation and Environmental Impact

The transformation mechanism of benzophenone-4 (BP-4), which shares structural similarities with this compound, in free chlorine-promoted chlorination disinfection has been studied. This research revealed the formation of chlorinated analogs and other transformation products under various conditions, highlighting the potential environmental impact and behavior of such compounds in water treatment systems (Xiao et al., 2013).

Organic Synthesis

In the realm of organic chemistry, benzoic acid derivatives, including those similar to this compound, have been meta-selectively olefinated using a nitrile-based sulfonamide template. This process involves molecular oxygen as the terminal oxidant, demonstrating the compound's utility in facilitating selective C–H bond functionalization for organic synthesis (Li et al., 2016).

Quantum Mechanical Studies

Quantum mechanical studies have been conducted on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, which are structurally related to this compound. These studies explored their energetically stable conformations, electron distribution, intermolecular interactions, and nonlinear optical properties. Such compounds show potential applications in light harvesting and as inhibitor molecules for Topoisomerase II enzyme, indicating their relevance in medicinal chemistry and photovoltaic research (Mary et al., 2019).

Wirkmechanismus

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of certain cells or organisms .

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid, a crucial component for DNA replication in bacteria, by inhibiting the enzyme dihydropteroate synthase . .

Result of Action

Typically, sulfonamides result in the inhibition of bacterial growth by interfering with folic acid synthesis . .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-2-8(6-9)13(20)21/h1-7,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSJZHLEUFMKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2952449.png)

![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2952453.png)

![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2952454.png)

![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)

![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)

![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)